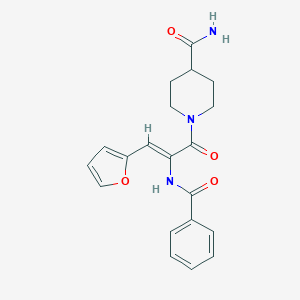![molecular formula C24H27NO2 B304488 [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azabicyclo compounds and has been found to exhibit interesting pharmacological properties.2.1.02,6]decan-10-yl] benzoate.
科学的研究の応用
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and antipsychotic activities. In addition, it has been shown to have potential as an antidepressant and anxiolytic agent. Its ability to modulate the dopamine and serotonin neurotransmitter systems has been implicated in its pharmacological effects.
作用機序
The mechanism of action of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate involves its interaction with the dopamine and serotonin neurotransmitter systems. It has been found to act as a partial agonist at the D2 dopamine receptor and as an antagonist at the 5-HT2A serotonin receptor. This dual mechanism of action is thought to underlie its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuroprotection.
実験室実験の利点と制限
One of the main advantages of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is its ability to modulate the dopamine and serotonin neurotransmitter systems. This makes it a potentially useful tool for studying the mechanisms underlying psychiatric disorders such as schizophrenia and depression. However, one of the limitations of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is its relatively low potency compared to other drugs used to treat these disorders.
将来の方向性
There are several future directions for research on [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate. One area of interest is its potential as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to improve its potency and selectivity.
合成法
The synthesis of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate involves the reaction of 10-hydroxy-4-azatricyclo[5.2.1.02,6]decan-3-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of the synthesis method is reported to be around 50%.
特性
製品名 |
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
|---|---|
分子式 |
C24H27NO2 |
分子量 |
361.5 g/mol |
IUPAC名 |
[4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
InChI |
InChI=1S/C24H27NO2/c26-24(18-9-5-2-6-10-18)27-23-19-11-12-20(23)22-16-25(15-21(19)22)14-13-17-7-3-1-4-8-17/h1-10,19-23H,11-16H2 |
InChIキー |
MWVAYBRVMWOVBX-UHFFFAOYSA-N |
SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
正規SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![2-[1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304408.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304419.png)

![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)